[(2-Ethylbutyl)sulfanyl]benzene [(2-Ethylbutyl)sulfanyl]benzene
Brand Name: Vulcanchem
CAS No.: 13921-07-8
VCID: VC20664073
InChI: InChI=1S/C12H18S/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C12H18S
Molecular Weight: 194.34 g/mol

[(2-Ethylbutyl)sulfanyl]benzene

CAS No.: 13921-07-8

Cat. No.: VC20664073

Molecular Formula: C12H18S

Molecular Weight: 194.34 g/mol

* For research use only. Not for human or veterinary use.

[(2-Ethylbutyl)sulfanyl]benzene - 13921-07-8

Specification

CAS No. 13921-07-8
Molecular Formula C12H18S
Molecular Weight 194.34 g/mol
IUPAC Name 2-ethylbutylsulfanylbenzene
Standard InChI InChI=1S/C12H18S/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3
Standard InChI Key AJLRYUUMSLNPDK-UHFFFAOYSA-N
Canonical SMILES CCC(CC)CSC1=CC=CC=C1

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The compound is formally designated as [(2-ethylbutyl)sulfanyl]benzene (IUPAC name) and alternatively termed (2-ethylbutyl)phenylsulfide in common usage . Its molecular formula is C₁₂H₁₈S, with an average molecular mass of 194.336 g/mol and a monoisotopic mass of 194.112922 g/mol . The structure comprises a benzene ring linked to a 2-ethylbutyl group via a sulfur atom (Fig. 1).

Table 1: Key identifiers of [(2-ethylbutyl)sulfanyl]benzene

PropertyValueSource
CAS Registry Number13921-07-8
Molecular FormulaC₁₂H₁₈S
Average Mass194.336 g/mol
Monoisotopic Mass194.112922 g/mol
ChemSpider ID25941244

Stereochemical and Electronic Features

The sulfide group (-S-) introduces a tetrahedral geometry at the sulfur center, enabling potential stereoelectronic interactions with the aromatic π-system. The 2-ethylbutyl chain contributes to hydrophobicity, as evidenced by its estimated LogP value of ~3.67 (extrapolated from structurally analogous compounds) . Vapor pressure at 25°C is projected to be 0.189 mmHg, similar to alkylbenzenes of comparable molecular weight .

Synthesis and Reactivity

Synthetic Methodologies

While no direct synthesis protocols for [(2-ethylbutyl)sulfanyl]benzene are documented in the literature, analogous sulfides are typically prepared via nucleophilic substitution or thiol-ene coupling. A plausible route involves:

  • Thiol Alkylation: Reaction of benzenethiol with 1-bromo-2-ethylbutane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

    C₆H₅SH + Br(CH₂)₂CH(C₂H₅)₂ → C₆H₅-S-(CH₂)₂CH(C₂H₅)₂ + HBr\text{C₆H₅SH + Br(CH₂)₂CH(C₂H₅)₂ → C₆H₅-S-(CH₂)₂CH(C₂H₅)₂ + HBr}
  • Sulfide Oxidation: The compound may undergo oxidation to sulfoxide or sulfone derivatives using agents like hydrogen peroxide or mCPBA .

Table 2: Hypothetical reaction conditions for sulfide synthesis

ParameterValue
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature60–80°C
Reaction Time12–24 hours

Reactivity Profile

The sulfide moiety confers susceptibility to electrophilic aromatic substitution at the benzene ring (e.g., nitration, sulfonation) and oxidative cleavage at the sulfur center. Computational studies suggest that the electron-donating effect of the sulfide group activates the ring toward meta-directed electrophiles .

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related compounds (e.g., 2,4-diethylbenzenesulfonyl chloride) reveal characteristic shifts:

  • ¹H NMR: δ 2.74–3.16 ppm (m, alkyl chain protons), δ 7.13–7.97 ppm (m, aromatic protons) .

  • ¹³C NMR: δ 20–35 ppm (alkyl carbons), δ 125–140 ppm (aromatic carbons) .

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